molecular formula C10H9NO2 B3264315 4-Methoxy-1H-indole-7-carbaldehyde CAS No. 389628-49-3

4-Methoxy-1H-indole-7-carbaldehyde

Cat. No.: B3264315
CAS No.: 389628-49-3
M. Wt: 175.18 g/mol
InChI Key: VGSVFEBDTJJNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1H-indole-7-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a methoxy group at the fourth position and a formyl group at the seventh position on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-1H-indole-7-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: It is used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-indole-7-carbaldehyde is primarily related to its ability to interact with biological targets through its formyl and methoxy groups. These functional groups enable the compound to form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity. The indole ring system also allows for π-π interactions with aromatic amino acids in proteins, further influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-1H-indole-7-carbaldehyde is unique due to the presence of both methoxy and formyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

IUPAC Name

4-methoxy-1H-indole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-3-2-7(6-12)10-8(9)4-5-11-10/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSVFEBDTJJNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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